KN-92 was developed as an analog of KN-93, which is another inhibitor of CaMKII. The compound is primarily sourced from chemical suppliers and research institutions engaged in pharmacological studies. Its synthesis and characterization have been documented in various scientific articles, highlighting its potential therapeutic applications.
KN-92 belongs to the class of small molecule inhibitors. It is specifically classified as a protein kinase inhibitor due to its action on CaMKII, which is a serine/threonine kinase. This compound is often utilized in biochemical and pharmacological research settings.
The synthesis of KN-92 involves several chemical reactions that can be executed through different methodologies. One common approach includes:
The synthesis process may include microwave-assisted techniques that enhance reaction rates and yields. For instance, using microwave irradiation can significantly reduce the time required for reactions compared to conventional heating methods, thus improving efficiency and scalability in laboratory settings.
The molecular structure of KN-92 can be represented by its chemical formula . Its structure features a complex arrangement that allows it to interact effectively with the active site of CaMKII.
KN-92 primarily acts by inhibiting the phosphorylation activity of CaMKII, which is essential for various signaling pathways within cells. This inhibition can be assessed through biochemical assays that measure the phosphorylation state of specific substrates.
KN-92 inhibits CaMKII by binding to its regulatory domain, preventing the activation of the kinase by calcium-bound calmodulin. This action disrupts downstream signaling pathways that are critical for cellular responses to calcium fluctuations.
Studies have shown that KN-92 effectively reduces CaMKII-mediated phosphorylation of target proteins in vitro, demonstrating its potential utility in modulating calcium signaling in various biological contexts.
KN-92 has several scientific applications, particularly in:
The discovery trajectory of KN-92 is intrinsically linked to the development of CaMKII inhibitors derived from isoquinolinesulfonamide pharmacophores. In the early 1990s, Hidaka and colleagues sought improved derivatives of the prototypical calmodulin antagonist W7, leading to the synthesis of KN-62 and eventually KN-93 [5]. KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) emerged as a potent, cell-permeable inhibitor competitive with calmodulin (CaM) binding to CaMKII (Kᵢ ≈ 370 nM) [4] [5]. During lead optimization and mechanistic validation, researchers synthesized KN-92 by replacing KN-93’s critical hydroxyethyl group with a chlorocinnamyl moiety, creating a structural analog with minimal topological alterations but profound functional consequences [4] [8].
Table 1: Structural and Functional Comparison of KN-92 and KN-93
Property | KN-92 | KN-93 |
---|---|---|
Chemical Name | (E)-N-(2-(((3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide | N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide |
Molecular Weight | 456.99 g/mol (free base) | 529.43 g/mol (hydrochloride salt) |
Key Structural Feature | Chlorocinnamyl group | 2-Hydroxyethyl group |
CaMKII Inhibition | Inactive (IC₅₀ > 10 µM) | Potent inhibitor (IC₅₀ ≈ 0.37 µM) |
Primary Research Use | Negative control for KN-93 studies | Selective CaMKII inhibitor |
Solubility | ≥15.1 mg/mL in DMSO; ≥24.2 mg/mL in EtOH with warming | Soluble in aqueous buffers (phosphate salt) |
The precise molecular excision of the hydroxyethyl group in KN-93 proved decisive: While KN-93 binds Ca²⁺/CaM with high affinity (KD ≈ 50 nM) as demonstrated by surface plasmon resonance and isothermal titration calorimetry [5], KN-92 lacks this interaction entirely. This structural distinction underpins KN-92’s inability to inhibit CaMKII activation, confirmed across numerous enzymatic assays [4] [6]. Interestingly, both compounds share lipophilic properties and cell membrane permeability, ensuring comparable cellular uptake and distribution kinetics—a critical attribute for valid negative controls [3] [9]. Despite its intended inactivity toward CaMKII, KN-92 exhibits intrinsic pharmacological actions on voltage-gated potassium channels (Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG) as confirmed through patch-clamp electrophysiology, revealing that "inactive" does not equate to biologically inert [1] [2].
However, the assumption that KN-92 is pharmacologically inert requires careful reconsideration. Studies reveal KN-92 exerts CaMKII-independent effects on ion channels: Both KN-93 and KN-92 reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a dose- and time-dependent manner, independent of CaMKII inhibition, as demonstrated by their similar IC50 values and the inability of the structurally distinct CaMKII inhibitor AIP to replicate this effect [2]. This inhibition is rapidly reversible upon washout, suggesting direct channel interaction rather than signaling pathway modulation. Additionally, KN-92 blocks potassium channels (Kv1.2, Kv1.5, hERG) at concentrations ≥5 µM [1] [8]. These findings necessitate rigorous experimental design, including orthogonal controls such as genetic CaMKII knockdown/knockout or alternative inhibitors like AIP or autocamtide-2-related inhibitory peptide (AIP) [6] [9].
Table 2: Experimental Outcomes Using KN-92 as a Negative Control
Experimental Context | KN-93 Effect | KN-92 Effect | Interpretation |
---|---|---|---|
Cardiomyocyte function in CHF rats [3] | Restored contraction/relaxation, [Ca²⁺]ᵢT, β-adrenergic reserve | No improvement in LV function; high plasma norepinephrine | Confirms KN-93 benefits are CaMKII-dependent |
Cardiac action potential parameters [1] | Reduced maximum upstroke velocity | No effect on maximum upstroke velocity | Validates electrophysiological effects as CaMKII-mediated |
L-type Ca²⁺ channel currents [2] | Reversible inhibition | Similar reversible inhibition | Reveals off-target effect independent of CaMKII inhibition |
SR Ca²⁺ leak in CaMKIIδC mice [9] | Reduced Ca²⁺ spark frequency and arrhythmogenic events | Not tested (AIP used as alternative inhibitor) | Highlights need for multiple control strategies |
Hepatic stellate cell proliferation [8] | Inhibited proliferation, reduced p53/p21 | No inhibition of proliferation | Confirms KN-93 effects are CaMKII-dependent in non-cardiac cells |
These insights have driven methodological refinements in kinase research. Contemporary studies now frequently combine KN-92 controls with CaMKII-selective inhibitors from different mechanistic classes (e.g., ATP-competitive versus CaM-disrupting) or genetic approaches to ensure conclusive interpretation. This multi-pronged strategy acknowledges that "inactive analogs" like KN-92 may have their own bioactivities while remaining invaluable for identifying KN-93-specific effects [6] [10].
KN-92 epitomizes the rational design principles underpinning inactive control compounds in kinase pharmacology. Its development followed the "minimal perturbation approach," strategically altering a single functional group critical for target engagement while preserving overall physicochemical properties. Theoretical frameworks guiding such designs incorporate three core tenets:
Steric Occlusion of Binding Sites: KN-93's hydroxyethyl group participates in hydrogen bonding with Ca²⁺/CaM. Its replacement with the bulky, hydrophobic chlorocinnamyl group in KN-92 creates steric hindrance that disrupts these interactions without significantly altering molecular weight (ΔMW < 4%) or logP [4] [5]. This preserves cell permeability and bioavailability while abolishing target engagement—confirmed by SPR studies showing no binding between KN-92 and Ca²⁺/CaM [5]. Computational modeling reveals KN-92 cannot adopt the bound conformation of KN-93 within the hydrophobic pockets of CaM, validating the design strategy [5].
Preservation of Off-Target Potential: An ideal negative control should replicate the off-target profile of the active compound. KN-92 successfully maintains KN-93's interactions with ion channels, evidenced by their comparable inhibition of L-type Ca²⁺ channels and Kv channels [1] [2] [8]. This characteristic, while complicating data interpretation, provides an unexpected advantage: It enables researchers to disentangle kinase-specific effects from shared off-target actions when comparing KN-93 and KN-92 outcomes. For instance, in cardiac arrhythmia models, differential effects on early afterdepolarizations (EADs) indicate CaMKII dependence, while similar suppression of delayed afterdepolarizations (DADs) suggests ion channel-mediated effects [9].
Bioisosteric Inactivation: The hydroxyethyl → chlorocinnamyl substitution represents a non-bioisosteric modification designed to disrupt functionality rather than mimic it. This contrasts with true bioisosteres (e.g., carboxylate ↔ tetrazole) aimed at preserving activity. KN-92’s design illustrates how strategic non-conservative substitutions at critical pharmacophore points achieve inactivation while conserving solubility, stability, and cellular uptake properties. This principle has influenced subsequent control compound designs for kinases beyond CaMKII, including PKC and PKA inhibitors [6].
KN-92’s success has informed the development of next-generation CaMKII inhibitors with distinct mechanisms, including: 1) ATP-competitive inhibitors (e.g., IP3 receptor inhibitor); 2) Substrate-competitive peptides (e.g., AIP); and 3) Allosteric inhibitors disrupting holoenzyme assembly [6] [10]. Each class requires tailored control compounds, but KN-92 remains paradigmatic for CaM-disrupting inhibitors. Furthermore, it highlights a critical caveat: No pharmacologic tool is perfectly specific. KN-92’s ion channel effects underscore the necessity of complementary approaches (e.g., genetic knockout, RNAi) to conclusively establish CaMKII’s role in biological processes [6] [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7